![molecular formula C36H38N2 B14201940 1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine CAS No. 919789-62-1](/img/structure/B14201940.png)
1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine is an organic compound known for its unique structural properties. This compound is characterized by the presence of two piperidine rings connected through a diphenylethene moiety, which is further substituted with phenylene groups. It is a member of the larger family of diphenylethene derivatives, which are known for their applications in various fields, including materials science and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine typically involves the following steps:
Formation of Diphenylethene Core: The initial step involves the formation of the diphenylethene core through a reaction between benzaldehyde and diphenylacetylene under basic conditions.
Substitution with Phenylene Groups: The diphenylethene core is then subjected to a Friedel-Crafts alkylation reaction with phenyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenylene groups.
Introduction of Piperidine Rings: The final step involves the nucleophilic substitution reaction where the phenylene-substituted diphenylethene is reacted with piperidine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aggregation-induced emission properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
作用机制
The mechanism of action of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
相似化合物的比较
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine can be compared with other similar compounds, such as:
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use as an intermediate in the synthesis of polymers and dyes.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Utilized in organic synthesis and as a precursor for various chemical reactions.
1,1,2,2-Tetraphenylethylene: Widely used in the development of fluorescent materials and sensors.
The uniqueness of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine lies in its specific structural features and the presence of piperidine rings, which confer distinct chemical and physical properties, making it valuable for diverse applications.
属性
CAS 编号 |
919789-62-1 |
|---|---|
分子式 |
C36H38N2 |
分子量 |
498.7 g/mol |
IUPAC 名称 |
1-[4-[1,2-diphenyl-2-(4-piperidin-1-ylphenyl)ethenyl]phenyl]piperidine |
InChI |
InChI=1S/C36H38N2/c1-5-13-29(14-6-1)35(31-17-21-33(22-18-31)37-25-9-3-10-26-37)36(30-15-7-2-8-16-30)32-19-23-34(24-20-32)38-27-11-4-12-28-38/h1-2,5-8,13-24H,3-4,9-12,25-28H2 |
InChI 键 |
FPGGFNKOUYASDU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCCCC5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


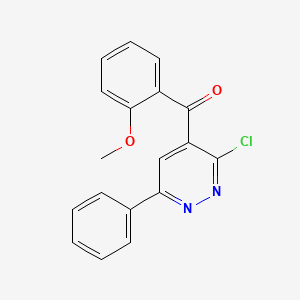
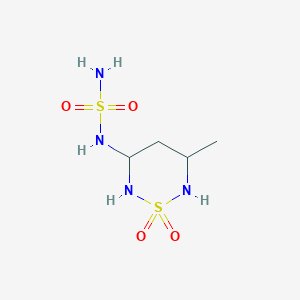
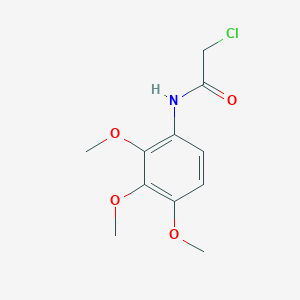
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
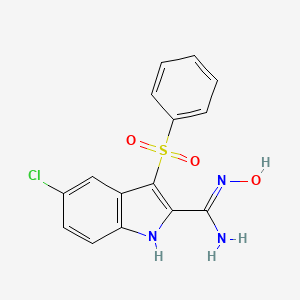
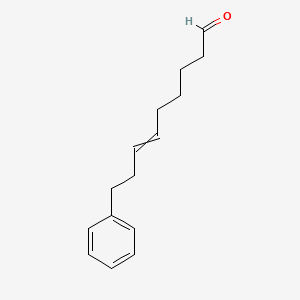
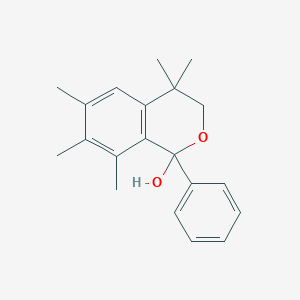

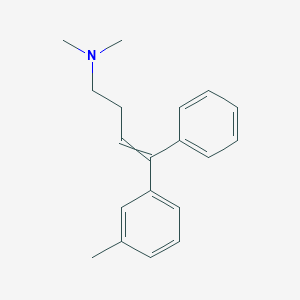
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
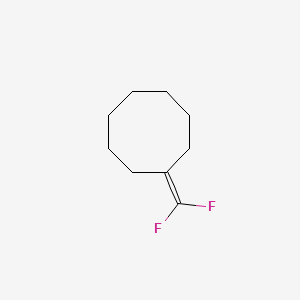
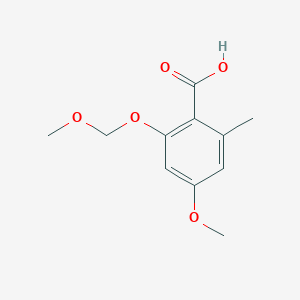
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)

